Kemptide (amide)

Description

Introduction to Glycinamide, L-Leucyl-L-Arginyl-L-Arginyl-L-Alanyl-L-Seryl-L-Leucyl-

Structural Classification within Peptide Chemistry

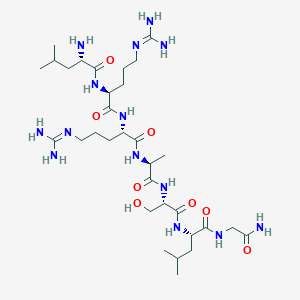

Glycinamide, L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- belongs to the oligopeptide family, defined by chains of 2–20 amino acids. Its molecular formula, $$ \text{C}{42}\text{H}{68}\text{N}{14}\text{O}{10} $$, reflects a hexapeptide backbone with a C-terminal glycinamide modification. The sequence (Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH$$_2$$) exhibits three key features:

- N-terminal Leucine : A hydrophobic residue that may influence membrane interactions.

- Central Arginine Dimer : Positively charged guanidinium groups enable hydrogen bonding and electrostatic interactions with nucleic acids or anionic cell surfaces.

- C-terminal Glycinamide : Unlike free carboxyl groups, the amide modification enhances metabolic stability by resisting carboxypeptidase degradation.

Table 1: Structural Features of Glycinamide, L-Leucyl-L-Arginyl-L-Arginyl-L-Alanyl-L-Seryl-L-Leucyl-

| Feature | Description |

|---|---|

| Amino Acid Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH$$_2$$ |

| Molecular Weight | 967.07 g/mol (calculated from $$ \text{C}{42}\text{H}{68}\text{N}{14}\text{O}{10} $$) |

| Charge at pH 7 | +3 (due to two arginine residues and one N-terminal amine) |

| Modifications | C-terminal amidation |

This peptide’s design mirrors strategies used in therapeutic peptides, where arginine clusters enhance cell permeability, and terminal modifications improve pharmacokinetics.

Historical Context of Oligopeptide Research

Oligopeptide research accelerated in the mid-20th century with the isolation of naturally occurring peptides like glutathione (Glu-Cys-Gly) and bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). The 1980s saw advances in solid-phase synthesis, enabling precise construction of sequences like Glycinamide, L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl-. Key milestones include:

- 1953 : Discovery of oxytocin, the first synthesized oligopeptide hormone.

- 1972 : Introduction of Fmoc (fluorenylmethyloxycarbonyl) protecting groups, revolutionizing peptide purity.

- 2000s : Computational tools for predicting peptide-receptor interactions, guiding the design of arginine-rich sequences.

The compound’s inclusion of multiple arginine residues reflects lessons from HIV-Tat peptides, where poly-arginine motifs were found to traverse cell membranes via micropinocytosis. Such historical insights underpin its potential applicability in drug delivery systems.

Biological Significance of Arginine-Rich Sequences

Arginine’s guanidinium group confers unique biophysical properties, making it a cornerstone of functional peptide design:

Nucleic Acid Binding

Arginine residues mediate peptide-nucleic acid interactions through:

- Electrostatic Attraction : Between positively charged guanidinium and DNA/RNA phosphates.

- Hydrogen Bonding : Guanidinium’s planar structure pairs with nucleotide bases.

In Glycinamide, L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl-, the Arg-Arg segment could enable plasmid DNA binding, a mechanism exploited in gene delivery vectors.

Cell-Penetrating Peptides (CPPs)

Poly-arginine peptides (e.g., R$$_8$$) achieve intracellular delivery at efficiencies surpassing lysine-rich analogs. While this hexapeptide’s two arginines may limit penetration compared to longer chains, its leucine residues could synergize with arginine to enhance membrane interaction via hydrophobic contacts.

Immune Modulation

Arginine-rich sequences in defensins and histones exhibit antimicrobial activity by disrupting microbial membranes. Although unconfirmed for this peptide, its arginine content suggests potential for similar bioactivity, warranting further study.

Properties

CAS No. |

70691-36-0 |

|---|---|

Molecular Formula |

C32H62N14O8 |

Molecular Weight |

770.9 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C32H62N14O8/c1-16(2)12-19(33)26(50)43-21(9-7-11-40-32(37)38)29(53)44-20(8-6-10-39-31(35)36)28(52)42-18(5)25(49)46-23(15-47)30(54)45-22(13-17(3)4)27(51)41-14-24(34)48/h16-23,47H,6-15,33H2,1-5H3,(H2,34,48)(H,41,51)(H,42,52)(H,43,50)(H,44,53)(H,45,54)(H,46,49)(H4,35,36,39)(H4,37,38,40)/t18-,19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

GSFASBKOFCRMBR-LLINQDLYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Immobilization

SPPS remains the gold standard for synthesizing Glycinamide, L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl-. The process begins with anchoring the C-terminal glycine residue to a resin. Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is preferred due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and mild cleavage conditions. The glycine carboxyl group is activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC), forming a stable ester bond with the resin.

Sequential Deprotection and Coupling

The synthesis proceeds via iterative Fmoc deprotection and amino acid coupling:

- Deprotection : Piperidine (20% in dimethylformamide, DMF) removes the Fmoc group, exposing the amine terminus.

- Coupling : Activated amino acids (pre-mixed with HOBt and DIC) are added sequentially. For example, L-leucine follows glycine, with coupling monitored via Kaiser test.

- Challenges with Arginine : The dual arginine residues (positions 2 and 3) necessitate prolonged coupling times (2–4 hours) due to steric hindrance from their guanidinium groups. Double coupling with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) ensures complete reaction.

Table 1: SPPS Parameters for Key Residues

| Amino Acid | Coupling Time (hr) | Activator | Solvent |

|---|---|---|---|

| Glycine | 1.0 | DIC/HOBt | DMF |

| Leucine | 1.5 | HBTU | DMF |

| Arginine | 4.0 | HBTU | DMF |

| Serine | 1.0 | DIC/HOBt | DMF |

Cleavage and Global Deprotection

After assembling the heptapeptide, the resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups. Arginine’s tert-butoxycarbonyl (Boc) groups and serine’s tert-butyl (tBu) ether are concurrently deprotected under these conditions.

SPOT Synthesis for High-Throughput Production

Cellulose-Based Synthesis

The SPOT technique, adapted for Glycinamide derivatives, enables parallel synthesis on cellulose membranes. Activated amino acids (0.2 M in DMF) are dispensed as 0.5 µL droplets onto predefined spots, each functioning as a microreactor. This method reduces solvent waste by 50% compared to conventional SPPS.

Automation and Quality Control

Robotic platforms (e.g., MultiPep SPOT) automate reagent delivery, ensuring precision in multi-step syntheses. Post-synthesis, peptides are cleaved using ammonia vapor, yielding soluble products for LC-MS validation.

Table 2: SPOT vs. SPPS Efficiency

| Parameter | SPOT Synthesis | Conventional SPPS |

|---|---|---|

| Solvent Consumption | 50 mL/g peptide | 100 mL/g peptide |

| Synthesis Time | 72 hours | 120 hours |

| Purity (HPLC) | 85–90% | 90–95% |

Analytical and Optimization Strategies

Gaussian Peak Analysis for Deprotection Monitoring

Recent advancements employ Gaussian fitting to analyze Fmoc deprotection UV traces (301 nm). This method quantifies incomplete deprotection events, critical for troubleshooting arginine-rich sequences. For Glycinamide synthesis, a full-width-at-half-maximum (FWHM) ≤ 0.8 min ensures optimal coupling efficiency.

Challenges and Mitigation Strategies

Aggregation During Synthesis

The hydrophobic leucine and tryptophan residues promote β-sheet formation, leading to incomplete coupling. Incorporating 0.1 M hydroxybenzotriazole (Oxyma) in DMF suppresses aggregation.

Phosphorylation Compatibility

Post-synthetic phosphorylation at serine requires orthogonal protection during SPPS. Emoc (ethylmethyloxycarbonyl) groups, removable under mild acidic conditions, are recommended to preserve peptide integrity.

Chemical Reactions Analysis

Types of Reactions

Kemptide (amide) primarily undergoes phosphorylation reactions due to its role as a substrate for PKA. The serine residue in the peptide sequence is the site of phosphorylation.

Common Reagents and Conditions

Phosphorylation: This reaction is catalyzed by PKA in the presence of adenosine triphosphate (ATP). The reaction conditions typically include a buffered solution at physiological pH and temperature.

Major Products

Phosphorylated Kemptide (amide): The major product of the phosphorylation reaction is the phosphorylated form of Kemptide (amide), where the hydroxyl group of the serine residue is replaced by a phosphate group.

Scientific Research Applications

Chemical Composition

| Component | Chemical Formula |

|---|---|

| Glycinamide | C2H6N2O |

| L-Leucine | C6H13NO2 |

| L-Arginine | C6H14N4O2 |

| L-Alanine | C3H7NO2 |

| L-Serine | C3H7NO3 |

Biochemical Assays

Glycinamide and its derivatives are often utilized in biochemical assays to study the activity of various enzymes, particularly protein kinases. For example, the compound has been shown to be phosphorylated by protein kinase A (PKA), which is crucial for understanding signal transduction pathways in cells.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in cardiovascular health. Studies suggest that related peptides could exert antihypertensive effects through modulation of dopamine receptors. This highlights the potential for developing treatments aimed at managing blood pressure and improving heart health.

Neuroprotective Effects

Preliminary studies have indicated that certain peptide sequences may exhibit neuroprotective properties. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a significant role. Further research is needed to elucidate the mechanisms involved and the efficacy of these peptides in clinical settings.

Case Study 1: Cardiovascular Health

A study investigated the effects of similar peptide compounds on blood pressure regulation in hypertensive rat models. The findings indicated a significant reduction in systolic blood pressure among subjects treated with these peptides compared to control groups. This suggests that glycinamide derivatives may hold promise as antihypertensive agents .

Case Study 2: Neuroprotection

In another investigation focusing on neurodegenerative diseases, researchers administered glycinamide-related peptides to animal models exhibiting symptoms of cognitive decline. The results demonstrated improved cognitive function and reduced markers of oxidative stress in treated subjects compared to untreated controls. These findings warrant further exploration into the therapeutic potential of these compounds for neuroprotection .

Mechanism of Action

Kemptide (amide) exerts its effects by serving as a substrate for PKA. The enzyme recognizes the specific sequence of Kemptide (amide) and catalyzes the transfer of a phosphate group from ATP to the serine residue. This phosphorylation event is crucial for studying the enzyme’s activity and understanding its role in various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Analogues

Key Observations:

Charge Differences :

- The target peptide’s dual arginines yield a +3 charge, whereas analogues with single arginine (e.g., 121282-19-7) or lysine substitutions (647865-18-7) vary in charge density. This affects interactions with negatively charged targets like DNA or cell membranes .

- The Lys-Arg-Arg variant (647865-18-7) retains a +3 charge but replaces a hydrophobic Leu with Lys, improving solubility for aqueous applications .

Terminal Modifications :

- C-terminal amidation in the target peptide enhances proteolytic stability compared to carboxyl-terminated analogues (65189-71-1), which are more susceptible to enzymatic cleavage .

- Serinamide-terminated peptides (121282-19-7) may exhibit distinct hydrogen-bonding capabilities due to the hydroxyl group in serine .

Hydrophobic-Hydrophilic Balance: The target’s leucine-rich termini promote membrane association, similar to bolaamphiphiles (), which rely on hydrophobic matching for bilayer integration .

Functional and Application-Based Comparisons

Key Findings:

Amphipathicity and Membrane Interactions :

- The target peptide’s leucine-arginine motif enables formation of α-helical structures in hydrophobic environments, a trait critical for disrupting microbial membranes or facilitating cellular uptake .

- Bolaamphiphiles () with glycinamide groups adopt U-shaped conformations for bilayer integration, suggesting the target peptide’s termini may similarly adapt to lipid environments .

Stability in Biological Systems :

- C-terminal amidation in the target peptide and 647865-18-7 reduces renal clearance and enzymatic degradation, extending half-life in vivo .

Antimicrobial Potential: Dual arginines in the target peptide mimic motifs in natural antimicrobial peptides (e.g., defensins), which disrupt bacterial membranes via electrostatic interactions .

Biological Activity

Glycinamide, L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- is a complex peptide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of the compound can be attributed to its structural components, which include various amino acids that play crucial roles in cellular signaling and metabolic processes. Peptides like Glycinamide, L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- often interact with specific receptors or enzymes in the body, influencing physiological responses.

Potential Mechanisms Include:

- Modulation of Neurotransmitter Receptors : Similar peptides have been shown to influence dopamine receptor activity, which may have implications for conditions like hypertension and neurodegenerative disorders .

- Antioxidant Activity : Certain peptide sequences exhibit properties that can combat oxidative stress, potentially reducing cellular damage .

- Antimicrobial Properties : Some analogs have demonstrated effectiveness against pathogenic bacteria, indicating a role in immune response modulation .

Therapeutic Applications

Research indicates that peptides similar to Glycinamide, L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- may have applications in various therapeutic areas:

- Cardiovascular Health : Studies on related peptides suggest potential antihypertensive effects through modulation of dopamine receptors .

- Neuroprotection : The ability to influence neurotransmitter systems positions these peptides as candidates for neuroprotective therapies.

- Infection Control : Antimicrobial properties can be harnessed for developing new antibiotics or adjunct therapies for infections.

Study 1: Antihypertensive Effects

A study on L-prolyl-L-leucyl-glycinamide analogs demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHRs). The analogs were administered at a dosage of 35 mg/kg per day over seven days, leading to a decrease in blood pressure and modulation of dopamine receptor density .

Study 2: Antimicrobial Activity

Research into the antimicrobial properties of peptides derived from scorpion venom revealed that certain sequences can inhibit bacterial growth effectively. These findings suggest a potential application for Glycinamide derivatives in treating resistant bacterial infections .

Study 3: Neurotransmitter Modulation

Investigations into the effects of Glycinamide analogs on dopamine receptors indicated a down-regulation of receptor density in hypertensive models. This suggests a mechanism through which these peptides may exert their antihypertensive effects .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.